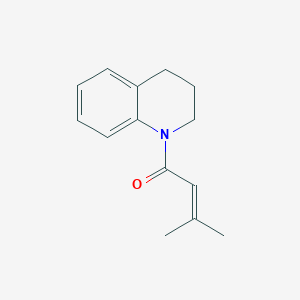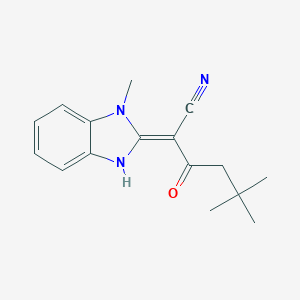![molecular formula C15H18N2O3S2 B254992 N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its biological and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of cancer. By inhibiting BTK activity, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the immune system. These effects make N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has potent anti-tumor activity, making it an ideal compound for testing in preclinical studies.
However, there are also limitations to using N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide in lab experiments. This compound is highly toxic and can cause severe side effects, making it difficult to use in vivo studies. Additionally, the mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide. One of the primary areas of research is in the development of new cancer therapies based on this compound. Researchers are also exploring the potential applications of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide in other fields, such as immunology and inflammation.
Conclusion
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a promising compound that has potential applications in various fields. This compound has potent anti-tumor activity and can inhibit the growth of cancer cells. However, further research is needed to fully understand the mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide and to develop new therapies based on this compound.
Synthesis Methods
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a complex process that involves several steps. The initial step involves the reaction of tert-butylamine with 4-bromoaniline to form 4-(tert-butylamino)aniline. This compound is then reacted with 2-bromothiophene-3-carboxylic acid to form the desired product, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has potent anti-tumor activity and can inhibit the growth of various cancer cells.
properties
Product Name |
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide |
|---|---|
Molecular Formula |
C15H18N2O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)17-22(19,20)12-8-6-11(7-9-12)16-14(18)13-5-4-10-21-13/h4-10,17H,1-3H3,(H,16,18) |
InChI Key |
PSVMZOOGPAPZQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
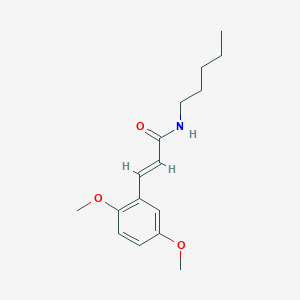


![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
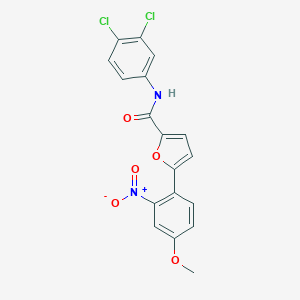
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

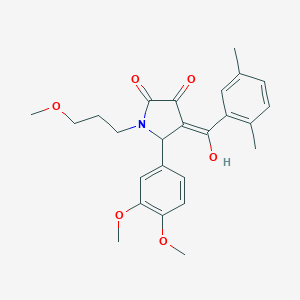
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
